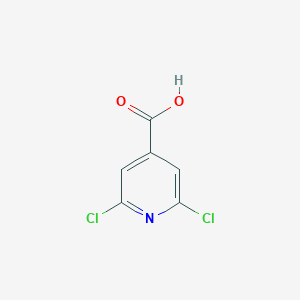

2,6-Dichloroisonicotinic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSYNRCXIZHKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202286 | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-44-7 | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dichloroisonicotinic Acid for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-dichloroisonicotinic acid, a key intermediate in the development of various bioactive molecules. The document outlines a reliable synthetic protocol, purification strategies, and the analytical characterization of the final product, tailored for a research and development setting.

Introduction

This compound is a substituted pyridine (B92270) derivative that serves as a versatile building block in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications, making it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. For instance, it is a known inducer of systemic acquired resistance (SAR) in plants, a phenomenon that enhances their defense mechanisms against pathogens.[1] Given its utility, access to high-purity this compound is crucial for reproducible and reliable research outcomes. This guide details a well-established synthetic route and purification methods to obtain research-grade material.

Synthesis of this compound

The most commonly reported and high-yielding synthesis of this compound proceeds from citrazinic acid. This method involves a chlorination reaction using phosphorus oxychloride in the presence of a phase transfer catalyst.

Synthesis from Citrazinic Acid

This synthetic route provides a reliable and scalable method for the preparation of this compound with a reported yield of approximately 89%.[2][3]

Reaction Scheme:

Caption: Synthesis of this compound from citrazinic acid.

Experimental Protocol: Synthesis from Citrazinic Acid

The following protocol is based on established literature procedures.[1][2][3]

Materials:

-

Citrazinic acid

-

Tetraethylammonium chloride

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).

-

Suspend the solids in phosphorus oxychloride (20 mL, excess).

-

Heat the reaction mixture to 130°C and maintain for 18 hours with stirring.

-

Increase the temperature to 145°C and continue the reaction for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice (150 g) for quenching.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| Citrazinic Acid | 155.10 | 10.35 | 66.7 | - |

| Tetraethylammonium Chloride | 165.70 | 11.05 | 66.7 | - |

| This compound | 192.00 | 11.34 | 59.1 | 89 |

Table 1: Quantitative data for the synthesis of this compound from citrazinic acid.[2]

Analytical Data

The product can be characterized by standard analytical techniques:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, 1H, -OH).[2]

-

Melting Point: 209-212 °C.

Purification of this compound

For research applications requiring high purity, the crude product obtained from the synthesis should be further purified. A combination of extraction and recrystallization is generally effective.

General Purification Workflow

Caption: General workflow for the purification of this compound.

Purification Protocol

A general procedure for purification is described in a patent for a related synthesis.[4] This can be adapted and is followed by a more specific recrystallization step.

Procedure:

-

Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the filtrate to a separatory funnel and wash with brine (saturated NaCl solution) to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the solution under reduced pressure to obtain a solid.

-

Proceed with recrystallization.

Recrystallization

The choice of solvent is critical for effective recrystallization. For nicotinic acid derivatives, water and ethanol (B145695) are commonly used.[2] Given the chlorinated pyridine structure of this compound, a polar protic solvent or a mixture of solvents is likely to be effective.

Suggested Recrystallization Solvents:

-

Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Ethyl Acetate/Hexane (B92381): Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until persistent turbidity is observed. Reheat to obtain a clear solution and then allow to cool slowly.

Recrystallization Protocol (General):

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent (or the more soluble solvent in a binary system) to dissolve the solid completely.

-

If using a binary solvent system, add the second solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.

-

If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

-

Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Alternative Synthetic Routes

While the synthesis from citrazinic acid is robust, other routes have been reported, which may be advantageous depending on the availability of starting materials.

-

From 2,6-Dichloropyridine (B45657): This approach involves the carboxylation of 2,6-dichloropyridine. One method involves the direct allylation of 2,6-dichloropyridine followed by oxidation of the allyl side chain to a carboxylic acid.[5] Another potential route is the reaction of 2,6-dichloropyridine with carbon dioxide.[6]

-

From 2,6-Lutidine: This would likely involve the oxidation of the two methyl groups to carboxylic acids, followed by chlorination of the pyridine ring. However, detailed protocols for this specific transformation to the target molecule are not as well-documented as the citrazinic acid route.

Safety and Handling

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

This compound is an irritant. Avoid contact with skin and eyes.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and purification of this compound for research purposes. The described method starting from citrazinic acid is high-yielding and reproducible. The purification strategy, involving extraction and recrystallization, is designed to yield a product of high purity suitable for demanding applications in drug discovery and development. The provided data and workflows should enable researchers to confidently prepare and purify this valuable chemical intermediate.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 5. 2,6-Dichloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to 2,6-Dichloroisonicotinic Acid: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinic acid (INA) is a chlorinated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural characteristics are pivotal in the development of compounds with enhanced biological activity, making it a molecule of significant interest in medicinal chemistry and crop protection.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and protocols for professionals in research and development.

Chemical and Physical Properties

This compound typically appears as a white to light brownish crystalline powder.[2][3] It is soluble in methanol (B129727) but insoluble in water.[2][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dichloropyridine-4-carboxylic acid | [5] |

| Synonyms | 2,6-Dichloropyridine-4-carboxylic acid, INA | [2] |

| CAS Number | 5398-44-7 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1][5] |

| Melting Point | 209-212 °C | [2][3][6] |

| Boiling Point | 437.8 °C at 760 mmHg | [2] |

| Density | 1.612 g/cm³ | [2] |

| pKa | 2.63 ± 0.10 (Predicted) | [2][7] |

| Appearance | White to brown powder/crystal | [1][2] |

| Solubility | Soluble in Methanol, insoluble in water | [2][4] |

Chemical Stability and Storage

Detailed quantitative data on the chemical stability of this compound under various stress conditions, such as hydrolysis across a range of pH values, photolytic degradation with quantum yield, and thermal decomposition kinetics, is not extensively available in the public domain. However, based on its structure as a chlorinated pyridine carboxylic acid, some general stability considerations can be inferred. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group on the pyridine ring suggests a degree of electronic stability.

For optimal preservation of its chemical integrity, this compound should be stored in a dry, dark place at room temperature or refrigerated at 2-8°C.[1][2][4] It should be kept in a sealed container to prevent moisture absorption.[2]

To rigorously determine the stability profile of this compound, a series of forced degradation studies would be required. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The typical conditions for such studies are outlined below.

Forced Degradation Studies (General Protocol)

-

Acid Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Exposure to 0.1 M NaOH at elevated temperatures (e.g., 60°C) for a specific duration.

-

Oxidative Degradation: Stirring in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid material at a high temperature (e.g., 105°C) for an extended time.

-

Photostability: Exposing the solid or a solution to UV and visible light, as per ICH Q1B guidelines.

Experimental Protocols

Synthesis of this compound from Citrazinic Acid

A common synthetic route to this compound involves the chlorination of citrazinic acid.[6][8]

Materials:

-

Citrazinic acid

-

Tetraethylammonium (B1195904) chloride

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in excess phosphorus oxychloride (20 mL).[6][8]

-

Heat the reaction mixture at 130°C for 18 hours, followed by an increase in temperature to 145°C for 2 hours.[6][8]

-

After the reaction is complete, cool the mixture to room temperature.[6][8]

-

Slowly pour the cooled reaction mixture onto crushed ice (150 g) to quench the reaction.[6][8]

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[6][8]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[6][8]

-

Concentrate the organic phase under reduced pressure to yield the solid product, this compound.[6][8]

-

The product can be characterized by ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 2H), 13.90 (br s, OH).[6]

Stability-Indicating HPLC Method for Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound and its potential degradation products. The following is a proposed starting method for development and validation.

Table 2: Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility) |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Mandatory Visualizations

Signaling Pathway

This compound is a well-known synthetic inducer of Systemic Acquired Resistance (SAR) in plants, a broad-spectrum defense mechanism. Its mode of action involves the inhibition of key enzymes responsible for scavenging reactive oxygen species (ROS), leading to a controlled oxidative burst that triggers downstream defense signaling.

Caption: Proposed signaling pathway for INA-induced SAR in plants.

Experimental Workflow

The logical workflow for assessing the chemical stability of a compound like this compound involves a systematic progression from initial characterization to detailed forced degradation studies and the development of a validated analytical method.

Caption: Logical workflow for chemical stability assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. validated stability-indicating hplc: Topics by Science.gov [science.gov]

- 5. sciencegate.app [sciencegate.app]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

The Biochemical Pathway Activated by 2,6-Dichloroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway activated by 2,6-Dichloroisonicotinic acid (INA), a potent synthetic inducer of Systemic Acquired Resistance (SAR) in plants. INA serves as a functional analog of the plant defense hormone salicylic (B10762653) acid (SA), offering a powerful tool for dissecting the molecular intricacies of plant immunity. This document details the signaling cascade, presents quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

Core Signaling Pathway

INA triggers a well-defined signaling cascade that culminates in the transcriptional reprogramming of the plant cell to mount a broad-spectrum defense response. The pathway is initiated by INA's inhibitory action on key reactive oxygen species (ROS) scavenging enzymes, leading to a controlled burst of ROS that acts as a secondary messenger. This signal is then transduced through the central regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), which orchestrates a massive transcriptional activation of defense-related genes.

Initiation: Enzyme Inhibition and ROS Production

As a functional mimic of salicylic acid, this compound (INA) initiates the plant defense response by inhibiting the activity of key enzymes responsible for scavenging reactive oxygen species (ROS), namely catalase and ascorbate (B8700270) peroxidase. This inhibition leads to a transient accumulation of hydrogen peroxide (H₂O₂), which functions as a critical secondary messenger in the activation of downstream defense signaling.

Central Regulation: The Role of NPR1

The increased intracellular ROS levels trigger a cellular redox change that leads to the monomerization of the master regulator NPR1, which in its resting state exists as an oligomer in the cytoplasm. This monomeric form of NPR1 translocates to the nucleus, where it acts as a transcriptional co-activator. The entire INA-induced transcriptional reprogramming is critically dependent on NPR1.

Transcriptional Activation: The NPR1-TGA Complex

In the nucleus, NPR1 interacts with members of the TGA family of basic leucine-zipper (bZIP) transcription factors. This interaction is crucial for the recruitment of the transcriptional machinery to the promoters of defense-related genes. The binding of NPR1 to TGA factors enhances their ability to bind to specific cis-regulatory elements, such as the TGACG motif, present in the promoters of target genes. Furthermore, NPR1 facilitates the recruitment of histone acetyltransferases (HACs), which remodel chromatin to a more accessible state, thereby promoting gene transcription.

Downstream Effectors: PR Genes and Other Defense Components

The activation of the NPR1-TGA complex leads to the large-scale expression of a suite of defense-related genes. A hallmark of this response is the induction of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities, such as β-1,3-glucanases and chitinases, that can degrade pathogen cell walls. Additionally, the pathway activates the expression of other transcription factors, creating a hierarchical transcriptional network that amplifies and fine-tunes the defense response.

Quantitative Data

The following tables summarize key quantitative data related to the INA-activated pathway.

| Parameter | Value | Organism | Reference |

| IC₅₀ for Ascorbate Peroxidase Inhibition by INA | 95 µM | Tobacco | |

| IC₅₀ for Ascorbate Peroxidase Inhibition by SA | 78 µM | Tobacco |

Table 1: Enzyme Inhibition by this compound (INA) and Salicylic Acid (SA). This table presents the half-maximal inhibitory concentration (IC₅₀) values of INA and SA on the activity of ascorbate peroxidase, a key enzyme in the regulation of reactive oxygen species.

| Interacting Proteins | Interaction Affinity | Method | Organism | Reference |

| NPR1 - TGA2 | Strong | Yeast Two-Hybrid | Arabidopsis thaliana | |

| NPR1 - TGA3 | Strong | Yeast Two-Hybrid | Arabidopsis thaliana | |

| NPR1 - TGA5 | Weaker | Yeast Two-Hybrid | Arabidopsis thaliana | |

| NPR1 - TGA6 | Weaker | Yeast Two-Hybrid | Arabidopsis thaliana | |

| NPR1 - TGA1 | Little to no detectable interaction | Yeast Two-Hybrid | Arabidopsis thaliana | |

| NPR1 - TGA4 | Little to no detectable interaction | Yeast Two-Hybrid | Arabidopsis thaliana |

Table 2: Differential Interaction of NPR1 with TGA Family Transcription Factors. This table summarizes the relative interaction affinities between the central regulator NPR1 and various members of the TGA transcription factor family, as determined by yeast two-hybrid analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the INA-activated pathway.

Plant Treatment with this compound

This protocol describes the application of INA to Arabidopsis thaliana seedlings to induce the SAR pathway for subsequent molecular analysis.

Materials:

-

Arabidopsis thaliana seedlings (e.g., Col-0 ecotype), typically 10-14 days old, grown on sterile 0.5X Murashige and Skoog (MS) medium.

-

This compound (INA) stock solution (e.g., 100 mM in DMSO).

-

Sterile water.

-

Liquid MS medium.

Procedure:

-

Prepare the INA working solution by diluting the stock solution in liquid MS medium to the desired final concentration (e.g., 100 µM). Prepare a mock control solution with an equivalent amount of DMSO.

-

Carefully transfer the seedlings from the solid medium to a flask containing the INA working solution or the mock control solution.

-

Incubate the seedlings in the solution for the desired time period (e.g., 24 hours) under standard growth conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

After the incubation period, harvest the plant material, flash-freeze it in liquid nitrogen, and store it at -80°C for subsequent RNA or protein extraction.

Chromatin Immunoprecipitation (ChIP) of NPR1

This protocol outlines the procedure for performing ChIP to identify the genomic regions bound by the NPR1 protein in response to INA treatment. This protocol is adapted from methodologies described for Arabidopsis thaliana.

Materials:

-

INA-treated and mock-treated Arabidopsis seedlings (from Protocol 3.1).

-

Formaldehyde (B43269) (37% w/v).

-

Glycine (B1666218) (2 M).

-

ChIP lysis buffer, ChIP dilution buffer, low salt wash buffer, high salt wash buffer, LiCl wash buffer, and elution buffer.

-

Anti-NPR1 antibody or an antibody against a tag fused to NPR1 (e.g., anti-GFP).

-

Protein A/G magnetic beads.

-

RNase A and Proteinase K.

-

Phenol:Chloroform:Isoamyl alcohol.

-

Reagents for qPCR or library preparation for ChIP-seq.

Procedure:

-

Cross-linking: Submerge the seedlings in a 1% formaldehyde solution under vacuum for 15 minutes. Quench the cross-linking by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

-

Chromatin Extraction and Shearing: Grind the cross-linked tissue to a fine powder in liquid nitrogen. Extract the nuclei and lyse them to release the chromatin. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with the anti-NPR1 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-seq.

RNA Sequencing (RNA-seq) Analysis

This protocol provides a general workflow for analyzing the transcriptome of INA-treated plants to identify differentially expressed genes.

Materials:

-

INA-treated and mock-treated Arabidopsis seedlings (from Protocol 3.1).

-

RNA extraction kit suitable for plant tissues.

-

DNase I.

-

RNA quality assessment tools (e.g., Bioanalyzer).

-

RNA-seq library preparation kit.

-

Next-generation sequencing platform.

-

Bioinformatics software for data analysis (e.g., FastQC, Trimmomatic, HISAT2, featureCounts, DESeq2).

Procedure:

-

RNA Extraction and Quality Control: Extract total RNA from the frozen plant material using a suitable kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Assess the quality and integrity of the RNA using a Bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using FastQC.

-

Trimming: Remove low-quality bases and adapter sequences using a tool like Trimmomatic.

-

Alignment: Align the trimmed reads to the reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner such as HISAT2.

-

Read Counting: Quantify the number of reads mapping to each gene using a tool like featureCounts.

-

Differential Expression Analysis: Identify differentially expressed genes between the INA-treated and mock-treated samples using a statistical package like DESeq2.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and experimental workflows.

Caption: INA-activated signaling pathway leading to SAR.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Caption: Experimental workflow for RNA Sequencing (RNA-seq).

2,6-Dichloroisonicotinic Acid: A Functional Analog of Salicylic Acid for Plant Defense Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloroisonicotinic acid (INA), a synthetic molecule that functions as a potent analog of the plant defense hormone, salicylic (B10762653) acid (SA). We delve into the core mechanisms of INA action, its role in inducing systemic acquired resistance (SAR), and its interactions with key components of the SA signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the comparative biochemistry, signaling cascades, and experimental methodologies used to study INA and SA. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Systemic acquired resistance (SAR) is a crucial induced defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens.[1] The signaling molecule salicylic acid (SA) is a cornerstone of SAR, accumulating systemically after an initial pathogen infection and triggering a cascade of defense responses, including the expression of pathogenesis-related (PR) genes.[2][3] The exogenous application of SA can also induce these protective responses.[4][5]

This compound (INA) was one of the first synthetic compounds identified as an activator of SAR.[2][3] It has been instrumental as a research tool to dissect the SA signaling pathway.[6] A key characteristic of INA is its ability to induce SAR and PR gene expression in plants that are genetically engineered to be unable to accumulate SA, such as those expressing the bacterial nahG gene which encodes a salicylate (B1505791) hydroxylase.[1][7] This pivotal finding demonstrated that INA acts downstream of SA biosynthesis in the SAR signaling cascade.[7]

This guide will explore the functional similarities and differences between INA and SA, focusing on their biochemical interactions, the signaling pathways they activate, and the experimental approaches used to characterize their effects.

Biochemical Mechanisms and Molecular Interactions

Both INA and SA exert their effects through direct interactions with key regulatory proteins in the plant cell. These interactions initiate a signaling cascade that ultimately leads to a heightened defense state.

Inhibition of H₂O₂-Scavenging Enzymes

A primary mechanism of action for both INA and SA involves the inhibition of key enzymes responsible for scavenging reactive oxygen species (ROS), such as catalase and ascorbate (B8700270) peroxidase (APX).[6][8] This inhibition leads to a controlled increase in intracellular ROS levels, which then act as secondary messengers to activate downstream defense signaling.[8][9][10]

The inhibitory effects of INA and SA on these enzymes can be quantified and compared, providing a measure of their relative potency in initiating this aspect of the defense response.

Table 1: Comparative Inhibition of H₂O₂-Scavenging Enzymes by INA and Salicylic Acid

| Compound | Enzyme | IC₅₀ (µM) | Plant System | Reference |

| This compound (INA) | Ascorbate Peroxidase (APX) | 95 | Tobacco | [7] |

| Salicylic Acid (SA) | Ascorbate Peroxidase (APX) | 78 | Tobacco | [7] |

| This compound (INA) | Catalase | Similar dose-response to SA | Tobacco | [9] |

| Salicylic Acid (SA) | Catalase | Inhibition demonstrated | Tobacco | [9] |

Interaction with NPR Proteins: The Master Regulators

The NONEXPRESSER OF PR GENES 1 (NPR1) protein is a master regulator of SA-mediated defense responses.[11][12] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus, where it interacts with TGA transcription factors to activate PR gene expression.[13]

More recently, the NPR1 paralogs, NPR3 and NPR4, have been identified as SA receptors that regulate NPR1 stability.[2][14] INA has been shown to function as a true SA agonist by promoting the interaction between NPR1 and NPR3 and competing with SA for binding to NPR3 and NPR4.[4]

Table 2: Competitive Binding of INA and Salicylic Acid to NPR Proteins

| Ligand | Receptor | Interaction | Assay System | Reference |

| This compound (INA) | NPR3 | Competes with [³H]-SA for binding | In vitro | [2] |

| This compound (INA) | NPR4 | Competes with [³H]-SA for binding | In vitro | [2] |

| Salicylic Acid (SA) | NPR3 | Binds with an IC₅₀ of 1811 nM | In vitro | [15] |

| Salicylic Acid (SA) | NPR4 | Binds with a Kᴅ of 46.2 nM | In vitro | [2] |

Signaling Pathways

The binding of INA or SA to their respective targets initiates a complex signaling network. Below are graphical representations of the core signaling pathway and the logical relationship between INA and SA in activating SAR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of INA and SA.

Plant Protein Extraction for Western Blot Analysis of PR Proteins

This protocol is adapted for the extraction of total proteins from plant leaf tissue for subsequent analysis of PR protein accumulation by Western blot.

Materials:

-

Plant leaf tissue (e.g., Arabidopsis thaliana)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction Buffer: 700 mM sucrose, 500 mM Tris-HCl (pH 7.5), 50 mM EDTA, 100 mM KCl, 2% (w/v) β-mercaptoethanol, 1 mM PMSF (add fresh)

-

Phenol (B47542) (Tris-HCl buffered, pH 7.5)

-

Precipitation Solution: 0.1 M ammonium (B1175870) acetate (B1210297) in methanol (B129727)

-

Ice-cold acetone

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Harvest approximately 1 gram of leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 10 mL of ice-cold Extraction Buffer. Vortex vigorously on ice.

-

Add an equal volume of buffered phenol and stir the mixture for 30 minutes on ice.

-

Centrifuge at 5,000 x g for 30 minutes at 4°C.

-

Carefully transfer the upper phenol phase to a new tube.

-

Precipitate the proteins by adding five volumes of Precipitation Solution and incubate overnight at -20°C.

-

Pellet the precipitated proteins by centrifugation at 5,000 x g for 30 minutes at 4°C.

-

Wash the pellet three times with ice-cold 0.1 M ammonium acetate in methanol and twice with ice-cold acetone.

-

Air-dry the final pellet and resuspend in an appropriate sample buffer for SDS-PAGE.

Western Blot Analysis of PR Proteins

This protocol outlines the general steps for detecting PR proteins following protein extraction.

Materials:

-

Protein extract from Protocol 4.1

-

SDS-PAGE gels

-

Electrophoresis apparatus

-

Transfer apparatus (wet or semi-dry)

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibody specific to the PR protein of interest (e.g., anti-PR1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (CCD camera or X-ray film)

Procedure:

-

Quantify the protein concentration of the extracts.

-

Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using an appropriate imaging system.

RT-qPCR for PR Gene Expression Analysis

This protocol provides a framework for quantifying the expression of PR genes in response to INA or SA treatment.

Materials:

-

Plant tissue treated with INA, SA, or a control solution

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Primers specific for the PR gene of interest and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

-

RNA Extraction: Extract total RNA from treated and control plant tissues using a commercial kit or a standard protocol.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA, forward and reverse primers for the target or reference gene, and qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.

-

qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min). Include a melting curve analysis at the end to verify primer specificity.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target PR gene to the expression of the reference gene.

Disease Resistance Assay in Arabidopsis thaliana

This protocol describes how to assess the level of disease resistance induced by INA or SA treatment by challenging plants with the bacterial pathogen Pseudomonas syringae.[3]

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

INA or SA solution for treatment

-

Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) culture

-

10 mM MgCl₂

-

1 mL needleless syringes

-

Sterile water

-

Petri dishes with appropriate growth medium (e.g., King's B)

-

Homogenizer or sterile pestles

-

Microcentrifuge tubes

Procedure:

-

Plant Treatment: Spray Arabidopsis plants with the INA or SA solution, or a mock solution (e.g., water with 0.02% Silwet L-77) as a control. Allow the plants to dry and wait for 2-3 days for the induction of resistance.

-

Pathogen Preparation: Grow Pst DC3000 in liquid medium to an OD₆₀₀ of 0.8-1.0. Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ colony-forming units (CFU)/mL.

-

Infiltration: Infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant using a needleless syringe.

-

Bacterial Titer Determination: At 0 and 3 days post-infiltration (dpi), collect leaf discs of a known area from the infiltrated leaves.

-

Homogenize the leaf discs in 1 mL of 10 mM MgCl₂.

-

Perform serial dilutions of the homogenate and plate onto King's B medium.

-

Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.

-

Data Analysis: Compare the bacterial growth in INA- or SA-treated plants to the mock-treated control plants. A significant reduction in bacterial growth indicates induced resistance.

Conclusion

This compound has proven to be an invaluable tool for understanding the intricacies of the salicylic acid-mediated defense pathway in plants. Its ability to activate systemic acquired resistance downstream of SA biosynthesis has allowed for the dissection of the signaling cascade. The quantitative data on its biochemical interactions and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of modulating this critical plant defense pathway for crop protection and other applications. The continued study of INA and other functional analogs of SA will undoubtedly lead to new insights into plant immunity and the development of novel strategies to enhance plant health.

References

- 1. researchgate.net [researchgate.net]

- 2. NPR3 and NPR4 are receptors for the immune signal salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem [bio-protocol.org]

- 4. 5.5. Protein extraction from insect and plant tissues and western blots [bio-protocol.org]

- 5. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem [en.bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of ascorbate peroxidase by salicylic acid and this compound, two inducers of plant defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Genomic overview of INA-induced NPR1 targeting and transcriptional cascades in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Plant Defense Elicitor: A Technical Guide to the Discovery and History of 2,6-Dichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroisonicotinic acid (INA) stands as a seminal synthetic molecule in the field of plant pathology and immunology. Its discovery as a potent plant activator revolutionized the understanding of inducible plant defense mechanisms, particularly Systemic Acquired Resistance (SAR). This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of INA. It details the key experimental findings that established INA as a functional analog of the natural signaling molecule, salicylic (B10762653) acid (SA), and elucidates its role in activating a broad-spectrum, long-lasting resistance against a variety of pathogens. This document includes a compilation of quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in plant science and agrichemical development.

Introduction: The Dawn of Synthetic Plant Activators

The concept of actively "vaccinating" plants against diseases has been a long-standing goal in agriculture. The discovery of Systemic Acquired Resistance (SAR), a form of induced immunity in plants, provided a biological basis for this aspiration. SAR is characterized by a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized pathogen infection. A key endogenous signaling molecule in the SAR pathway was identified as salicylic acid (SA). However, the direct application of SA in agriculture was hampered by issues of phytotoxicity. This limitation spurred the search for synthetic compounds that could mimic the effects of SA without its detrimental side effects, leading to the discovery of this compound (INA) as the first commercially developed synthetic plant activator.[1][2]

Discovery and History

INA was one of the first synthetic compounds reported to induce a response in plants that phenotypically mirrors SAR.[3] Early research demonstrated that application of INA to various plant species, including tobacco, cucumber, and Arabidopsis, conferred enhanced resistance to a broad range of pathogens, including viruses, bacteria, and fungi.[3][4] A pivotal finding was that INA treatment induced the expression of the same set of pathogenesis-related (PR) genes that are characteristic of biologically induced SAR and SA treatment.[5]

Crucially, studies showed that INA could induce resistance and PR gene expression even in transgenic plants engineered to be unable to accumulate SA, such as those expressing the bacterial nahG gene which encodes a salicylate (B1505791) hydroxylase.[6] This key piece of evidence established that INA acts downstream of SA accumulation in the SAR signal transduction pathway, making it a powerful chemical tool to dissect this complex signaling network.[6] The development of INA and its derivatives paved the way for a new class of crop protection agents known as "plant activators" or "plant defense boosters."

Mechanism of Action: Mimicking the Salicylic Acid Signal

The efficacy of INA as a plant activator lies in its ability to function as a structural and functional analog of salicylic acid.[4] The primary mechanism of action of INA involves the inhibition of key hydrogen peroxide (H₂O₂)-scavenging enzymes, namely catalase and ascorbate (B8700270) peroxidase (APX).[7][8][9]

Inhibition of Catalase and Ascorbate Peroxidase

Research has shown that INA, similar to SA, binds to and inhibits the activity of catalase and ascorbate peroxidase.[7][8] This inhibition leads to a transient increase in the intracellular concentration of reactive oxygen species (ROS), particularly H₂O₂.[7][8] This controlled burst of ROS is believed to act as a secondary messenger, triggering a downstream signaling cascade that ultimately leads to the activation of defense gene expression, including the hallmark PR genes.[7] The correlation between the ability of INA analogs to inhibit these enzymes and their effectiveness in inducing PR-1 gene expression and disease resistance provides strong evidence for this mode of action.[7]

Activation of the SAR Signaling Pathway

INA treatment initiates a signaling cascade that largely overlaps with the SA-mediated SAR pathway. A central regulator in this pathway is the protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Upon an increase in SA levels (or mimicry by INA), NPR1 translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the PR genes, to activate their transcription. This transcriptional reprogramming leads to the production of antimicrobial proteins and enzymes that contribute to the enhanced resistance state of the plant.

Quantitative Data

The effectiveness of this compound as a plant activator has been quantified in various studies. The following tables summarize key quantitative data related to its enzyme inhibition and efficacy in disease reduction.

Table 1: Inhibition of H₂O₂-Scavenging Enzymes by this compound (INA)

| Enzyme | Plant Source | Substrate | IC₅₀ of INA (µM) | Reference |

| Ascorbate Peroxidase (APX) | Tobacco | 750 µM Ascorbic Acid | 95 | [7] |

Table 2: Efficacy of this compound (INA) in Disease Reduction

| Plant Species | Pathogen | Disease | INA Treatment | Disease Reduction (%) | Reference |

| Tomato | Xanthomonas perforans | Bacterial Spot | Seed priming (1.0 mM) | Significant reduction | [9] |

| Soybean | Sclerotinia sclerotiorum | White Mold | Not specified | 20-70 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol is adapted from established methods for inducing and quantifying SAR in the model plant Arabidopsis thaliana challenged with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.

Materials:

-

Arabidopsis thaliana plants (e.g., ecotype Col-0), 4-5 weeks old

-

This compound (INA)

-

Pseudomonas syringae pv. tomato DC3000

-

King's B (KB) medium

-

10 mM MgCl₂

-

Syringes (1 mL, needleless)

-

Cork borer

-

Sterile pestles and microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber with a 12-hour light/12-hour dark cycle at approximately 22°C.

-

INA Treatment: Prepare a stock solution of INA in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., 100 µM) in water containing a surfactant (e.g., 0.02% Silwet L-77). Spray the plants evenly with the INA solution or a mock solution (water with surfactant and the same concentration of solvent) 2-3 days prior to pathogen challenge.

-

Inoculum Preparation: Streak P. syringae pv. tomato DC3000 on KB agar (B569324) plates with the appropriate antibiotic and incubate at 28°C for 2 days. Scrape a single colony and grow it in liquid KB medium overnight at 28°C with shaking. Pellet the bacteria by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. Prepare a final inoculum of 1 x 10⁵ CFU/mL in 10 mM MgCl₂.

-

Pathogen Challenge: Select two to three fully expanded leaves from the upper, systemic part of the plant (leaves that were not directly treated if a localized induction method is used, or simply distal leaves). Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the leaves until the leaf appears water-soaked.

-

Disease Quantification:

-

Bacterial Growth Assay: At 2-3 days post-inoculation, collect leaf discs of a known area (e.g., using a cork borer) from the infiltrated leaves. Homogenize the leaf discs in 1 mL of 10 mM MgCl₂ using a sterile pestle. Plate serial dilutions of the homogenate on KB agar plates. Incubate at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area. A significant reduction in bacterial growth in INA-treated plants compared to mock-treated plants indicates the induction of SAR.

-

Disease Symptom Scoring: Visually assess the development of disease symptoms (e.g., chlorosis, necrosis) at 3-4 days post-inoculation. A disease severity scale can be used, for instance, a scale from 0 (no symptoms) to 5 (severe necrosis and tissue collapse).[3]

-

Catalase Inhibition Assay

This spectrophotometric assay measures the activity of catalase by monitoring the decomposition of its substrate, hydrogen peroxide (H₂O₂).

Materials:

-

Plant leaf tissue

-

Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

-

Assay buffer (50 mM potassium phosphate buffer, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in assay buffer)

-

This compound (INA) solutions of varying concentrations

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen plant leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes. The supernatant contains the crude enzyme extract.

-

Assay: The assay measures the decrease in absorbance at 240 nm as H₂O₂ is consumed. The reaction mixture should contain the assay buffer, the enzyme extract, and the desired concentration of INA.

-

Reaction Initiation: Add H₂O₂ to the reaction mixture to initiate the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes). The rate of decrease is proportional to the catalase activity.

-

Inhibition Calculation: To determine the IC₅₀ value, perform the assay with a range of INA concentrations. Plot the percentage of inhibition against the logarithm of the INA concentration. The IC₅₀ is the concentration of INA that causes 50% inhibition of the enzyme activity.

Ascorbate Peroxidase (APX) Inhibition Assay

This assay measures APX activity by monitoring the oxidation of ascorbate.

Materials:

-

Plant leaf tissue

-

Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM ascorbate)

-

Assay buffer (50 mM potassium phosphate buffer, pH 7.0)

-

Ascorbate solution (e.g., 0.5 mM in assay buffer)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 mM in assay buffer)

-

This compound (INA) solutions of varying concentrations

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Enzyme Extraction: Follow the same procedure as for the catalase extraction, but include ascorbate in the extraction buffer to protect APX activity.

-

Assay: The assay measures the decrease in absorbance at 290 nm due to the oxidation of ascorbate. The reaction mixture should contain the assay buffer, ascorbate, the enzyme extract, and the desired concentration of INA.

-

Reaction Initiation: Add H₂O₂ to the reaction mixture to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 290 nm for a set period (e.g., 1-3 minutes). The rate of decrease is proportional to the APX activity.

-

Inhibition Calculation: Determine the IC₅₀ for INA as described for the catalase inhibition assay.

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression

This protocol outlines the steps to quantify the expression levels of pathogenesis-related (PR) genes in response to INA treatment.

Materials:

-

INA-treated and mock-treated plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for a PR gene (e.g., PR-1) and a reference gene (e.g., Actin or Ubiquitin)

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Harvest plant tissue at various time points after INA or mock treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method), followed by DNase I treatment to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Set up the qRT-PCR reactions in triplicate for each sample and primer pair. Each reaction should contain the SYBR Green master mix, forward and reverse primers, and the cDNA template.

-

Data Analysis: Run the reactions on a qRT-PCR instrument. The relative expression of the target PR gene can be calculated using the ΔΔCt method, normalizing the expression to the reference gene. An increase in the relative expression of the PR gene in INA-treated samples compared to mock-treated samples indicates induction of the defense pathway.

Conclusion

This compound holds a significant place in the history of plant science as the first synthetic chemical that effectively activates the plant's own defense systems. Its discovery not only provided a novel tool for crop protection but also served as a crucial chemical probe for dissecting the intricate signaling network of Systemic Acquired Resistance. The detailed understanding of its mechanism of action, centered on the inhibition of H₂O₂-scavenging enzymes and the subsequent activation of the SA signaling pathway, continues to inform the development of new generations of plant activators. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the fascinating world of induced plant immunity and to develop innovative strategies for sustainable agriculture.

References

- 1. Systemic acquired resistance in Arabidopsis requires salicylic acid but not ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uu.nl [uu.nl]

- 4. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Developmental Response to Pathogen Infection in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologically induced systemic acquired resistance... [experts.mcmaster.ca]

- 7. The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

Molecular Targets of 2,6-Dichloroisonicotinic Acid in Plant Cells: An In-depth Technical Guide

Abstract

2,6-Dichloroisonicotinic acid (INA) is a potent synthetic activator of plant defense mechanisms, functioning as a chemical analog of the natural signaling molecule, salicylic (B10762653) acid (SA). This technical guide provides a comprehensive overview of the known molecular targets of INA within plant cells and elucidates the intricate signaling pathways it triggers to establish a state of Systemic Acquired Resistance (SAR). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and workflows to serve as a valuable resource for researchers in plant biology and crop protection.

Introduction

The induction of systemic acquired resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens.[1][2] Salicylic acid (SA) is a key endogenous signaling molecule that orchestrates this response.[3][4] this compound (INA) has been instrumental as a research tool and a potential agrochemical due to its ability to mimic SA and potently induce SAR.[2][5] Understanding the precise molecular targets of INA is paramount for dissecting the SA signaling pathway and for the rational design of novel plant defense activators. This guide details the direct and indirect molecular interactions of INA within the plant cell, leading to a robust defense response.

Primary Molecular Targets of INA

INA's primary mode of action involves the inhibition of key hydrogen peroxide (H₂O₂)-scavenging enzymes, leading to a controlled increase in reactive oxygen species (ROS), which then function as secondary messengers in the defense signaling cascade.[1][2][5]

Catalase

Catalase is a primary target of both INA and SA.[5][6] Inhibition of catalase activity by INA leads to an accumulation of cellular H₂O₂.[5] Studies have shown that the dose-response curves for catalase inhibition by INA and SA are similar, suggesting a shared mechanism of action.[2][6] This inhibition is a critical early event in the INA-induced signaling pathway.[5]

Ascorbate (B8700270) Peroxidase (APX)

Similar to catalase, ascorbate peroxidase (APX) is another crucial enzyme responsible for detoxifying H₂O₂ in plant cells.[1][5] INA has been demonstrated to be an effective inhibitor of APX activity.[1][5] The inhibition of both catalase and APX by INA ensures a significant and transient elevation of ROS levels, which is essential for the activation of downstream defense responses.[5]

The INA-Induced Signaling Pathway

The increase in ROS initiated by INA's inhibition of catalase and APX triggers a well-defined signaling cascade that converges on the master regulator, NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1).

NPR1: The Master Regulator

NPR1 is a central component of the SA signaling pathway and is essential for INA-induced defense responses.[7][8] In unstimulated cells, NPR1 exists as an oligomer in the cytoplasm. Upon INA treatment and the subsequent change in cellular redox state, the NPR1 oligomer is reduced to a monomeric form.[9] This monomeric NPR1 then translocates to the nucleus, where it acts as a transcriptional co-activator.[7][8][9]

TGA Transcription Factors: The DNA-Binding Partners

Once in the nucleus, NPR1 does not bind to DNA directly. Instead, it interacts with members of the TGA family of basic leucine-zipper (bZIP) transcription factors.[10][11][12] This interaction is crucial for the activation of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes, which are hallmarks of SAR.[11] The NPR1-TGA complex binds to specific cis-regulatory elements in the promoters of these target genes, initiating their transcription.[10]

Cooperative Regulation by HAC1 and CDK8

Recent research has unveiled a more complex regulatory network involving other key proteins that cooperate with NPR1.

-

Histone Acetyltransferase 1 (HAC1): NPR1 and HAC1 have been shown to work together to regulate INA-induced histone acetylation at the promoters of target genes.[4] This epigenetic modification leads to a more open chromatin structure, facilitating gene transcription.[4]

-

CYCLIN-DEPENDENT KINASE 8 (CDK8): NPR1 recruits CDK8 to its own promoter and the promoters of its target genes. This recruitment is essential for facilitating the expression of both NPR1 itself and other defense-related genes, creating a positive feedback loop that amplifies the defense signal.

Quantitative Data

The following table summarizes the available quantitative data related to the molecular interactions of INA in plant cells.

| Parameter | Molecule | Target | Value | Plant Species | Reference |

| IC₅₀ | This compound (INA) | Ascorbate Peroxidase (APX) | 95 µM | Tobacco | [1][5] |

| IC₅₀ | Salicylic Acid (SA) | Ascorbate Peroxidase (APX) | 78 µM | Tobacco | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular targets and signaling pathways of INA.

In Vitro Enzyme Inhibition Assay: Catalase and Ascorbate Peroxidase

This protocol is adapted from methodologies used to assess the inhibitory effect of INA on H₂O₂-scavenging enzymes.[1][13][14][15][16]

Objective: To determine the inhibitory effect of INA on the enzymatic activity of catalase or ascorbate peroxidase in vitro.

Materials:

-

Purified catalase or ascorbate peroxidase

-

50 mM Potassium Phosphate (B84403) Buffer (pH 7.0)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

-

This compound (INA) stock solution (dissolved in a suitable solvent like DMSO)

-

For APX assay: Ascorbic acid (AsA)

-

Spectrophotometer capable of UV-Vis measurements

-

Cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of H₂O₂ in 50 mM potassium phosphate buffer. The final concentration in the assay will typically be in the micromolar to millimolar range (e.g., 10-25 mM for catalase, ~100 µM for APX).

-

For the APX assay, prepare a solution of ascorbic acid in the same buffer (e.g., 750 µM).

-

Prepare a series of dilutions of the INA stock solution in the phosphate buffer.

-

-

Assay for Catalase Activity:

-

In a cuvette, combine the phosphate buffer, the INA dilution (or solvent control), and the purified catalase enzyme.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately monitor the decrease in absorbance at 240 nm, which corresponds to the decomposition of H₂O₂.

-

Calculate the initial rate of the reaction.

-

-

Assay for Ascorbate Peroxidase Activity:

-

In a cuvette, combine the phosphate buffer, ascorbic acid solution, the INA dilution (or solvent control), and the purified APX enzyme.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Monitor the decrease in absorbance at 290 nm, which corresponds to the oxidation of ascorbic acid.

-

Calculate the initial rate of the reaction.

-

-

Data Analysis:

-

Plot the enzyme activity as a function of the INA concentration.

-

Determine the IC₅₀ value, which is the concentration of INA required to inhibit 50% of the enzyme's activity.

-

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for identifying the genomic targets of NPR1 in response to INA treatment, based on established methods in Arabidopsis.[17][18][19][20][21]

Objective: To identify the DNA regions that NPR1 binds to throughout the genome after INA stimulation.

Materials:

-

Arabidopsis thaliana seedlings (wild-type and/or expressing a tagged version of NPR1, e.g., NPR1-GFP)

-

INA solution

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine

-

ChIP lysis and wash buffers

-

Antibody specific to NPR1 or the tag (e.g., anti-GFP)

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

Reagents for DNA purification

-

Reagents and equipment for library preparation and next-generation sequencing

Procedure:

-

Plant Treatment and Cross-linking:

-

Treat Arabidopsis seedlings with INA or a mock solution for a specified time.

-

Cross-link proteins to DNA by incubating the seedlings in a formaldehyde solution under vacuum.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and grind the plant tissue in liquid nitrogen.

-

Isolate nuclei and lyse them to release chromatin.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of wash buffers (low salt, high salt, LiCl, TE) to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify regions of the genome that are enriched in the immunoprecipitated sample compared to the input control (peak calling).

-

Annotate the peaks to identify the genes targeted by NPR1.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This protocol describes a method to verify the interaction between NPR1 and TGA transcription factors in vivo.[3][4][11]

Objective: To demonstrate the physical interaction between NPR1 and a TGA transcription factor in plant cells.

Materials:

-

Plant tissue co-expressing tagged versions of NPR1 (e.g., NPR1-HA) and a TGA protein (e.g., TGA-mRFP).

-

INA solution

-

Co-IP lysis and wash buffers

-

Antibody specific to one of the tags (e.g., anti-HA beads)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for detecting both tagged proteins.

Procedure:

-

Plant Treatment and Protein Extraction:

-

Treat the plants with INA or a mock solution.

-

Harvest the tissue and extract total proteins using a Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the protein extract with antibody-conjugated beads (e.g., anti-HA beads) to pull down the "bait" protein (NPR1-HA) and any interacting partners.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot.

-

Probe the membrane with antibodies against both the "bait" (anti-HA) and the potential "prey" (anti-mRFP) proteins.

-

-

Analysis:

-

A band corresponding to the "prey" protein (TGA-mRFP) in the immunoprecipitated sample indicates an in vivo interaction with the "bait" protein (NPR1-HA).

-

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is for determining the in vitro binding of TGA transcription factors to a specific DNA sequence from a target gene promoter.[3][22][23][24][25][26]

Objective: To assess the ability of a TGA transcription factor to bind to a putative regulatory DNA element.

Materials:

-

Purified recombinant TGA transcription factor protein.

-

DNA probe: a short, labeled (e.g., with ³²P or a fluorescent dye) double-stranded DNA fragment containing the putative TGA binding site.

-

Unlabeled "cold" competitor DNA probe (identical to the labeled probe).

-

Non-specific competitor DNA (e.g., poly(dI-dC)).

-

Binding buffer.

-

Native polyacrylamide gel.

-

Electrophoresis apparatus.

-

Detection system (e.g., autoradiography film or fluorescence imager).

Procedure:

-

Binding Reaction:

-

In a small tube, combine the binding buffer, non-specific competitor DNA, and the purified TGA protein.

-

For competition assays, add an excess of the unlabeled cold competitor probe.

-

Add the labeled DNA probe and incubate at room temperature to allow binding to occur.

-

-

Electrophoresis:

-

Load the binding reactions onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

-

Detection:

-

Dry the gel and expose it to X-ray film or scan it with a fluorescence imager.

-

-

Analysis:

-

A slower-migrating band compared to the free probe indicates the formation of a protein-DNA complex.

-

The disappearance of this shifted band in the presence of the cold competitor confirms the specificity of the binding.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the change in expression of target defense genes in response to INA treatment.[27][28][29][30][31]

Objective: To measure the relative abundance of specific mRNA transcripts in INA-treated versus control plants.

Materials:

-

Plant tissue from INA-treated and control plants.

-

Reagents for RNA extraction and purification.

-

DNase I.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Gene-specific primers for the target genes and a reference gene.

-

SYBR Green or a probe-based qPCR master mix.

-

A real-time PCR machine.

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant samples and treat it with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using reverse transcriptase.

-

-

Real-Time PCR:

-

Set up the qPCR reactions containing the cDNA, gene-specific primers, and the qPCR master mix.

-

Run the reactions in a real-time PCR machine. The machine will monitor the fluorescence intensity at each cycle.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Normalize the Ct values of the target genes to the Ct value of a stably expressed reference gene.

-

Calculate the fold change in gene expression in the INA-treated samples relative to the control samples using the ΔΔCt method or a similar analysis.

-

Visualizations

INA Signaling Pathway

Caption: INA signaling pathway in a plant cell.

Experimental Workflow for ChIP-seq

Caption: Workflow for identifying NPR1 target genes using ChIP-seq.

NPR1-TGA Interaction Model

Caption: Model of NPR1-TGA interaction at a target gene promoter.

Conclusion

This compound serves as a powerful molecular probe to unravel the complexities of the salicylic acid-mediated defense signaling pathway in plants. Its primary molecular targets, catalase and ascorbate peroxidase, initiate a cascade of events orchestrated by the master regulator NPR1. The subsequent interactions with TGA transcription factors, along with the cooperative roles of HAC1 and CDK8, lead to a massive reprogramming of the plant's transcriptome, culminating in the establishment of systemic acquired resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further dissect this vital plant defense mechanism and to develop innovative strategies for crop protection. Future research should focus on obtaining more precise quantitative data on the binding affinities of INA and its analogs to their targets to facilitate the structure-based design of next-generation plant activators.

References

- 1. pnas.org [pnas.org]

- 2. This compound|97%+ Purity|CAS 5398-44-7 [benchchem.com]

- 3. Structural basis of NPR1 in activating plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylic acid-induced transcriptional reprogramming by the HAC–NPR1–TGA histone acetyltransferase complex in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of ascorbate peroxidase by salicylic acid and this compound, two inducers of plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Nuclear Localization of NPR1 Is Required for Activation of PR Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear localization of NPR1 is required for activation of PR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]